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Cat. No.: B097502 Get Quote

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromo-4-chloro-6-
nitrophenol

Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-bromo-4-
chloro-6-nitrophenol, a polysubstituted aromatic compound of interest in synthetic chemistry

and material science. As a Senior Application Scientist, this document moves beyond a simple

recitation of data, focusing instead on the causal relationships between the molecule's structure

and its spectral signatures. We will delve into the principles and interpretation of ¹H NMR, ¹³C

NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes

field-proven experimental protocols and explains the logic behind spectral assignments,

providing researchers and drug development professionals with a robust framework for the

structural elucidation of complex small molecules.

Molecular Structure and Spectroscopic Implications
The unequivocal identification of a chemical entity relies on the synergistic interpretation of

multiple spectroscopic techniques. The structure of 2-bromo-4-chloro-6-nitrophenol presents

a unique combination of functional groups on a benzene ring: a hydroxyl group (phenol), a nitro

group, and two different halogen atoms. Each substituent imparts distinct electronic effects

(inductive and resonance), which profoundly influence the resulting spectra.
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Hydroxyl (-OH): An activating, ortho-, para-directing group. It is an electron-donating group

(EDG) by resonance.

Nitro (-NO₂): A deactivating, meta-directing group. It is a very strong electron-withdrawing

group (EWG) by both resonance and induction.

Bromo (-Br) & Chloro (-Cl): Deactivating, ortho-, para-directing groups. They are electron-

withdrawing by induction but electron-donating by resonance.

These competing electronic effects create a unique electron distribution around the aromatic

ring, which is key to deciphering its NMR spectra. The presence of all these groups provides

characteristic signals in IR and MS.

Caption: Molecular structure of 2-bromo-4-chloro-6-nitrophenol.

¹H NMR Spectroscopy: Probing the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

number of chemically non-equivalent protons, their electronic environment, and their proximity

to other protons.

Predicted ¹H NMR Spectrum
The structure of 2-bromo-4-chloro-6-nitrophenol has no plane of symmetry, meaning all

protons are chemically distinct. We predict three signals:

Two Aromatic Protons (H-3 and H-5): Protons on an aromatic ring typically resonate in the

6.5-8.0 ppm region[1]. The strong electron-withdrawing nature of the nitro group at C-6 will

significantly deshield the adjacent H-5, shifting it downfield. The H-3 proton is situated

between a bromine and a chlorine atom, both of which are inductively withdrawing, also

causing a downfield shift. These two protons are four bonds apart and will exhibit a small

meta-coupling (⁴J), typically in the range of 2-3 Hz, appearing as two distinct doublets[2].

One Phenolic Proton (-OH): The chemical shift of a phenolic proton can vary widely (3-8

ppm) and is dependent on solvent, concentration, and temperature due to hydrogen

bonding[3]. It typically appears as a broad singlet because its coupling to other protons is
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often averaged out by rapid chemical exchange. Intramolecular hydrogen bonding between

the phenolic proton and the ortho-nitro group is expected, which can shift the proton

significantly downfield.

Data Interpretation
A representative ¹H NMR spectrum would exhibit the following key features, summarized in the

table below.

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-5 8.1 - 8.3 Doublet (d) ~2.5 1H

H-3 7.7 - 7.9 Doublet (d) ~2.5 1H

-OH
10.5 - 11.5

(variable)
Singlet (s) - 1H

Causality: The significant downfield shift of the -OH proton provides strong evidence for

intramolecular hydrogen bonding with the ortho-nitro group. The relative positions of H-5 and

H-3 are dictated by the superior deshielding effect of the adjacent nitro group compared to the

halogens.

H-3 H-5 ⁴J ≈ 2.5 Hz
 meta-coupling

Click to download full resolution via product page

Caption: ¹H-¹H coupling relationship in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of 2-bromo-4-chloro-6-nitrophenol in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often

preferred for phenols to clearly observe the -OH proton.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to

ensure homogeneity.

Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz

spectrometer is typically sufficient.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

raw data (Free Induction Decay).

Analysis: Calibrate the spectrum to the TMS peak. Integrate the signals and measure the

chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low

natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a

spectrum where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Spectrum
The lack of symmetry in 2-bromo-4-chloro-6-nitrophenol means all six aromatic carbons are

chemically non-equivalent and will produce six distinct signals[4][5]. Aromatic carbons typically

resonate between 120-150 ppm[4].

Substituent Effects: The chemical shifts are heavily influenced by the attached groups.

C-OH (C-1): The oxygen atom is deshielding, shifting this carbon downfield (typically 150-

160 ppm).

C-NO₂ (C-6): The electron-withdrawing nitro group deshields C-6.

C-Br (C-2) & C-Cl (C-4): Halogens have a complex effect. They are electronegative

(deshielding) but also exhibit a "heavy atom effect" (shielding), particularly bromine. Their

final shifts are a balance of these factors.
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C-H (C-3 & C-5): These carbons are influenced by all surrounding groups. C-5, adjacent to

the nitro group, is expected to be more deshielded than C-3.

Data Interpretation
A representative ¹³C NMR spectrum would display six signals in the aromatic region, assigned

based on established substituent chemical shift (SCS) effects[6][7].

Signal Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (-OH) 150 - 155
Attached to electronegative

oxygen.

C-6 (-NO₂) 140 - 145 Deshielded by the nitro group.

C-4 (-Cl) 128 - 133
Influenced by chlorine and

adjacent nitro group.

C-5 (-H) 125 - 130
Deshielded by ortho-nitro and

para-hydroxyl groups.

C-3 (-H) 120 - 125

Influenced by ortho-bromo,

para-chloro, and ortho-

hydroxyl groups.

C-2 (-Br) 110 - 115
Shielded by the "heavy atom

effect" of bromine.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher

concentration (~20-50 mg) may be required for a good signal-to-noise ratio in a reasonable

time.

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g.,

zgpg30). A larger number of scans is required compared to ¹H NMR.
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Processing & Analysis: The processing steps are similar to ¹H NMR. Chemical shifts are

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to transitions between vibrational energy levels. It is an excellent tool for

identifying the presence of specific functional groups.

Predicted IR Spectrum and Data Interpretation
The IR spectrum of 2-bromo-4-chloro-6-nitrophenol will be complex, but several key

absorption bands can be predicted and identified.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Comments

3200 - 3400 O-H stretch (phenolic) Medium

May appear sharper

than a typical phenol

due to strong

intramolecular

hydrogen bonding

with the ortho-nitro

group[8].

3050 - 3100 Aromatic C-H stretch Medium

Characteristic of

protons on a benzene

ring[9].

1580 - 1610
Aromatic C=C ring

stretch
Strong

Multiple bands are

expected in this region

for substituted

benzenes[3].

1520 - 1550
Asymmetric N-O

stretch (NO₂)
Strong

A very strong and

characteristic

absorption for

aromatic nitro

compounds[10].

1330 - 1360
Symmetric N-O

stretch (NO₂)
Strong

The second key band

for the nitro group[10].

~1200 C-O stretch (phenolic) Strong

Differentiates phenols

from aliphatic

alcohols[9].

1000 - 1100 C-Cl stretch Medium
Found in the

fingerprint region.

550 - 650 C-Br stretch Medium

Found in the lower

frequency fingerprint

region.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond or germanium).

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the

empty accessory.

Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the

crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise

ratio.

Analysis: Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry: Molecular Weight and
Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is

used to determine the molecular weight of a compound and can reveal structural information

through the analysis of fragmentation patterns.

Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular weight of 2-bromo-4-chloro-6-nitrophenol
(C₆H₃BrClNO₃) is approximately 252.45 g/mol [11]. The mass spectrum will show a cluster of

peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%,

⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Isotopic Pattern: The combination of one Br and one Cl atom creates a highly characteristic

pattern for the molecular ion cluster:

M⁺ peak: (⁷⁹Br, ³⁵Cl) - The nominal mass peak.

M+2 peak: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - This peak will be very intense, nearly 1.25 times

the intensity of the M⁺ peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b097502?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloro-6-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M+4 peak: (⁸¹Br, ³⁷Cl) - This peak will have an intensity of about 40% of the M⁺ peak. This

unique "M, M+2, M+4" signature is definitive proof for the presence of one bromine and

one chlorine atom.

Data Interpretation: Fragmentation
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The

fragmentation of halogenated phenols often involves competition between the loss of a halogen

radical, hydrogen halide, or CO[12][13].

[M - NO₂]⁺: Loss of the nitro group (46 Da) is a common fragmentation pathway.

[M - Br]⁺: Loss of the bromine radical (79 or 81 Da).

[M - Cl]⁺: Loss of the chlorine radical (35 or 37 Da).

[M - CO]⁺: Loss of carbon monoxide (28 Da) from the phenol ring is a characteristic

fragmentation for phenols[3].

m/z (Nominal) Ion Fragment Comments

251/253/255 [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClNO₃]⁺
Molecular ion cluster. The base

peak may vary.

205/207/209 [M - NO₂]⁺
Loss of nitro group. Isotopic

pattern for Br and Cl remains.

172/174 [M - Br]⁺

Loss of bromine. Isotopic

pattern for Cl remains (3:1

ratio).

223/225 [M - CO]⁺
Loss of CO. Isotopic pattern for

Br and Cl remains.

Experimental Protocol: GC-MS
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

The GC separates the compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source (typically Electron Ionization, EI, at 70 eV).

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their m/z ratio.

Detection: The detector records the abundance of each ion.

Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. The power of spectroscopic

analysis lies in integrating the data from all methods. A logical workflow ensures a self-

validating system for structure confirmation.
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Data Acquisition

Initial Interpretation

Structure Assembly & Verification

Mass Spec

Molecular Weight & Formula
(from MS Isotope Pattern)

IR Spec

Functional Groups
(from IR: -OH, -NO₂, Ar)

¹H NMR

Proton Environment
(from ¹H NMR: 2 Ar-H, 1 OH)

¹³C NMR

Carbon Skeleton
(from ¹³C NMR: 6 Ar-C)

Propose Structure:
2-Bromo-4-chloro-6-nitrophenol

Verify with Detailed Data:
- ¹H Coupling

- ¹³C Shifts
- MS Fragmentation

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for integrated spectral analysis.

Conclusion
The spectral analysis of 2-bromo-4-chloro-6-nitrophenol is a quintessential example of

modern structural elucidation. The ¹H and ¹³C NMR spectra reveal the precise electronic

environment of the aromatic core, dictated by the interplay of electron-donating and -

withdrawing substituents. Infrared spectroscopy provides irrefutable evidence for the key

functional groups, while mass spectrometry confirms the molecular weight and elemental
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composition through its unique and characteristic isotopic signature. By synthesizing the

information from these orthogonal techniques, we can confidently and unequivocally confirm

the structure of the target molecule. This guide serves as a template for approaching the

spectral interpretation of similarly complex substituted aromatic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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